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  • Product: 4-Methyl-2-thiopheneacetic acid
  • CAS: 1005-54-5; 16188-55-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methyl-2-thiopheneacetic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary: 4-Methyl-2-thiopheneacetic acid is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of thiophene, it serves as a crucial buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-Methyl-2-thiopheneacetic acid is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of thiophene, it serves as a crucial building block for the synthesis of more complex molecules, including pharmacologically active agents. The thiophene nucleus is a privileged scaffold in drug discovery, known for its bioisosteric similarity to the benzene ring and its presence in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, chemical reactivity, and analytical characterization of 4-Methyl-2-thiopheneacetic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction to Thiophene Acetic Acids

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their versatile applications in pharmaceuticals and materials science.[1][3] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring. This similarity allows thiophene-containing molecules to interact with biological targets in a manner analogous to their phenyl counterparts while often conferring improved physicochemical properties such as solubility and metabolic stability.[1][2]

Thiopheneacetic acids, in particular, are valuable intermediates. The parent compound and its derivatives are precursors to a range of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Suprofen.[2][4][5] 4-Methyl-2-thiopheneacetic acid, the subject of this guide, is a specific isomer featuring a methyl group at the 4-position of the thiophene ring. This substitution pattern is critical as it influences the molecule's electronic properties, reactivity, and steric profile, offering a unique scaffold for the design of novel chemical entities. This document aims to consolidate the available technical information on this compound, providing a foundational resource for its application in scientific research.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. While specific experimental data for 4-Methyl-2-thiopheneacetic acid is not widely published, properties can be reliably predicted based on its structure and comparison with closely related analogs like 2-thiopheneacetic acid and α-Methyl-2-thiopheneacetic acid.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 2-(4-Methylthiophen-2-yl)acetic acidIUPAC Nomenclature
Molecular Formula C₇H₈O₂SDerived from structure
Molecular Weight 156.20 g/mol [6]
Appearance Expected to be a white to off-white crystalline solid.Analogy to similar compounds
Melting Point Not specified. The parent compound, 2-thiopheneacetic acid, melts at 63-64 °C. The methyl substitution may slightly alter this value.
Boiling Point Not specified. α-Methyl-2-thiopheneacetic acid boils at 108 °C at 14 Torr.[6]
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. Sparingly soluble in water, with solubility increasing in alkaline solutions due to salt formation.Analogy to Tiaprofenic acid[7]
pKa The carboxylic acid proton is expected to have a pKa in the range of 3.5 - 4.5.Analogy to carboxylic acids
CAS Number 134535-71-6PubChem CID 2758113

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted thiopheneacetic acids can be achieved through several established organic chemistry routes. A common and effective method involves a two-step process starting from a suitable thiophene precursor: Friedel-Crafts acylation followed by a Favorskii rearrangement.

This pathway is advantageous because the starting materials are commercially available, and the reactions are generally high-yielding and scalable. The Friedel-Crafts reaction is a robust method for introducing an acyl group onto the electron-rich thiophene ring, and the subsequent Favorskii rearrangement provides an efficient route to the desired carboxylic acid.[8]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Favorskii Rearrangement 3-Methylthiophene 3-Methylthiophene Intermediate 2-Chloro-1-(4-methylthiophen-2-yl)ethan-1-one 3-Methylthiophene->Intermediate Acylation at C2 Chloroacetyl_chloride 2-Chloroacetyl chloride (Lewis Acid Catalyst) Chloroacetyl_chloride->Intermediate Intermediate_2 2-Chloro-1-(4-methylthiophen-2-yl)ethan-1-one Product 4-Methyl-2-thiopheneacetic acid Intermediate_2->Product Rearrangement Base Base (e.g., NaOH) Base->Product caption Synthetic Workflow for 4-Methyl-2-thiopheneacetic acid. G cluster_0 Chemical Derivatization Building_Block 4-Methyl-2-thiopheneacetic acid (Scaffold) Amidation Amidation Building_Block->Amidation Esterification Esterification Building_Block->Esterification Ring_Substitution Ring Substitution (e.g., Acylation) Building_Block->Ring_Substitution Lead_Compounds Library of Lead Compounds (e.g., Novel NSAID Analogs) Amidation->Lead_Compounds Esterification->Lead_Compounds Ring_Substitution->Lead_Compounds Drug_Candidate Optimized Drug Candidate Lead_Compounds->Drug_Candidate SAR & ADMET Optimization caption Logical Relationship in Drug Discovery.

Logical Relationship in Drug Discovery.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on data for structurally similar thiophene carboxylic acids. [9][10][11][12]

  • Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed. [13]* Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield. [10] * Hand Protection: Chemically resistant gloves (e.g., nitrile). [10] * Body Protection: A standard laboratory coat.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood. [9] * Avoid generating dust.

    • Wash hands thoroughly after handling.

    • Avoid contact with skin, eyes, and clothing. [11]* Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [11] Protocol 2: Safe Handling and Spill Management This protocol ensures procedural safety during manipulation and in case of accidental release.

  • Preparation: Before handling, ensure a chemical fume hood is operational and all required PPE is worn. Locate the nearest eyewash station and safety shower. [9]2. Aliquotting: Conduct all weighing and transfers of the solid material within the fume hood to minimize dust inhalation.

  • Spill Response:

    • In case of a small spill, cordon off the area.

    • Carefully sweep up the solid material using non-sparking tools and place it into a labeled, sealed container for chemical waste disposal. [9] * Avoid raising dust.

    • Clean the spill area with a suitable solvent and decontaminate surfaces.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Methyl-2-thiopheneacetic acid is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its unique substitution pattern provides a scaffold for creating novel molecules with tailored biological and physical properties. This guide has provided a comprehensive technical overview of its physicochemical characteristics, a plausible and robust synthetic strategy, its expected chemical reactivity, and the analytical methods required for its characterization. By adhering to the outlined safety and handling protocols, researchers can effectively and safely utilize this compound to advance their scientific objectives.

References

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  • Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. (2006). Cole-Parmer. [Link]

  • SAFETY DATA SHEET - Thiophene-3-carboxylic acid. (2025). Thermo Fisher Scientific. [Link]

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  • Mamedov, V. A., et al. (2015). NMR studies of some 4-hydroxy-2-methylacetophenone thiosemicarbazones in solutions. Indian Journal of Chemistry - Section B, 54B(12), 1518-1525. [Link]

  • Process for the preparation of α-methyl-2-thiopheneacetic acid derivatives. (1997).
  • Raghubabu, K., et al. (2012). New synthesis of alpha-methyl-2-thiopheneacetic acid, a key intermediate of tiaprofenic acid and process related impurities characterization. Organic Chemistry: An Indian Journal, 8(3), 107-112. [Link]

  • Tiaprofenic acid. (n.d.). CAS Common Chemistry. [Link]

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  • Pyrroles, furans & thiophenes – properties, syntheses & reactivity. (n.d.). University of Bristol. [Link]

  • Synthetic method of 2-thiopheneacetic acid. (2020).
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  • Reactions of Substituent Groups. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of alpha-methyl-4-(2-thienylcarbonyl)benzeneacetic acid, suprofen, and derivatives. (1975). PubMed. [Link]

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  • Methyl 4-methylthiophene-2-carboxylate. (n.d.). PubChem. [Link]

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Exploratory

Foreword: Charting the Thermodynamic Landscape of a Key Heterocycle

An In-depth Technical Guide to the Thermochemical Properties of 4-Methyl-2-thiopheneacetic Acid To the researchers, scientists, and drug development professionals who navigate the complex world of molecular design and sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemical Properties of 4-Methyl-2-thiopheneacetic Acid

To the researchers, scientists, and drug development professionals who navigate the complex world of molecular design and synthesis, this guide offers a comprehensive framework for understanding and determining the thermochemical properties of 4-Methyl-2-thiopheneacetic acid. Thiophene derivatives are foundational scaffolds in medicinal chemistry, valued as bioisosteres of benzene rings that can modulate physicochemical properties to enhance pharmacological activity.[1] The addition of a methyl group to the 2-thiopheneacetic acid core introduces subtle but significant electronic and steric changes, making a thorough understanding of its thermodynamic stability and reactivity paramount for its application in drug discovery and process chemistry.

The Core Principles: Foundational Thermochemical Properties

The thermodynamic character of a molecule governs its stability, reactivity, and phase behavior. For a pharmaceutical candidate, these properties directly influence its shelf-life, solubility, and formulation feasibility. The four cornerstone properties we must consider are:

  • Standard Enthalpy of Formation (ΔfH°) : This value represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[3] It is the most direct measure of a molecule's intrinsic energetic stability. A more negative value indicates greater stability.

  • Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness. It is crucial for understanding the spontaneity of chemical reactions and phase transitions.[4]

  • Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount.[5] Heat capacity data are essential for calculating changes in enthalpy and entropy with temperature.[6]

  • Gibbs Free Energy of Formation (ΔfG°) : The ultimate arbiter of chemical spontaneity, Gibbs free energy combines enthalpy and entropy (ΔG° = ΔH° - TΔS°).[7][8] A negative ΔfG° indicates that the formation of the compound from its elements is a spontaneous process.[7]

These properties are interconnected, and a complete thermodynamic profile requires the determination of each.

Experimental Determination: A Practical Guide

Determining the thermochemical properties of sulfur-containing organic compounds presents unique challenges, primarily the potential for incomplete combustion to sulfuric acid, which requires specialized equipment.[9] The following protocols are based on established, successful methodologies reported for 2- and 3-thiopheneacetic acids.[2]

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation in the condensed state, ΔfH°(cr), is most accurately derived from the standard molar enthalpy of combustion, ΔcH°(cr). This is achieved using a rotating-bomb calorimeter to ensure complete combustion and dissolution of sulfur oxides.[2]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of high-purity (>99.5%) 4-Methyl-2-thiopheneacetic acid.

    • Press the sample into a pellet.

    • Place the pellet in a silica crucible. A known mass of benzoic acid may be used as a combustion auxiliary to ensure complete reaction.

  • Calorimeter Setup:

    • Place the crucible in the bomb head. A cotton fuse of known mass and energy of combustion is arranged to contact the pellet.

    • Add 1 mL of distilled water to the bottom of the bomb to facilitate the formation of a well-defined sulfuric acid solution (H₂SO₄·115H₂O).

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 3.04 MPa.

  • Combustion and Data Acquisition:

    • Submerge the sealed bomb in the calorimeter's water bath, ensuring thermal equilibrium.

    • Ignite the sample and record the temperature change of the water bath over time using a high-precision thermometer.

  • Post-Combustion Analysis:

    • Vent the bomb and analyze the gaseous and liquid contents to confirm complete combustion. The amount of nitric acid formed as a byproduct is determined by titration to apply a correction.

  • Calculation:

    • The specific energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by burning certified benzoic acid).

    • The standard molar enthalpy of combustion is then used to derive the standard molar enthalpy of formation using Hess's Law.

Enthalpy of Sublimation via Vapor Pressure Measurement

To determine the gas-phase enthalpy of formation, which is essential for comparison with computational results, the enthalpy of sublimation must be measured. The Knudsen effusion technique is a reliable method for substances with low vapor pressures.[2]

Experimental Protocol: Knudsen Effusion

  • Apparatus: A Knudsen cell (a small, thermostated container with a very small orifice) is loaded with the sample.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.

  • Data Collection: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured as a function of temperature.

  • Calculation: The vapor pressure, p, at each temperature, T, is calculated from the effusion rate. The standard molar enthalpy of sublimation, ΔsubH°, is then derived from the slope of the ln(p) vs. 1/T plot according to the Clausius-Clapeyron equation.

Diagram 1: Experimental Workflow for Gas-Phase Enthalpy of Formation

G cluster_exp Experimental Determination Sample High-Purity 4-Methyl-2-thiopheneacetic acid BombCal Rotating-Bomb Combustion Calorimetry Sample->BombCal Knudsen Knudsen Effusion (Vapor Pressure vs. Temp) Sample->Knudsen Ec Energy of Combustion ΔcU°(cr) BombCal->Ec H_sub Enthalpy of Sublimation ΔsubH° Knudsen->H_sub Hc_cr Enthalpy of Combustion ΔcH°(cr) Ec->Hc_cr Hf_cr Enthalpy of Formation (crystal) ΔfH°(cr) Hc_cr->Hf_cr Hf_g Final Value: Gas-Phase Enthalpy of Formation ΔfH°(g) Hf_cr->Hf_g H_sub->Hf_g

Caption: Workflow for experimental determination of ΔfH°(g).

Heat Capacity and Fusion Properties via Calorimetry

Low-temperature adiabatic calorimetry is the gold standard for measuring heat capacity and the thermodynamic functions of fusion. A study on 2-thiopheneacetic acid provides an excellent reference for the expected behavior.[6] Differential Scanning Calorimetry (DSC) is a more widely available and faster technique suitable for many applications.[5][10]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Program: Place both pans in the DSC cell. Equilibrate the system at a low temperature (e.g., -50 °C).

  • Data Acquisition: Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a point beyond the compound's melting point. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[5]

  • Analysis:

    • Heat Capacity (Cp): The displacement of the baseline in the heat flow signal is proportional to the sample's heat capacity.

    • Melting Point (Tm): The onset temperature of the large endothermic peak corresponds to the melting point.

    • Enthalpy of Fusion (ΔfusH): The integrated area of the melting peak gives the enthalpy of fusion. The entropy of fusion is then calculated as ΔfusS = ΔfusH / Tm.

Computational Thermochemistry: A Predictive and Corroborative Approach

In the absence of experimental data, and as a crucial validation tool, high-level quantum chemistry calculations are indispensable. For sulfur-containing organic molecules, composite methods like G3, G4, and CBS-QB3 have shown high accuracy.[9][11][12]

Computational Protocol: Gas-Phase Enthalpy of Formation

  • Geometry Optimization & Frequency Calculation:

    • Optimize the molecular geometry of 4-Methyl-2-thiopheneacetic acid and all species in a chosen reaction scheme. The B3LYP method with a suitable basis set like cc-pVTZ is often used for this step.[11][12]

    • Perform vibrational frequency calculations at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation:

    • Perform a high-accuracy single-point energy calculation on the optimized geometry using a composite method like G3 or CBS-QB3.[2][11] These methods approximate high-level coupled-cluster calculations through a series of steps, providing excellent accuracy for thermochemical properties.[12]

  • Enthalpy of Formation Calculation via Isodesmic Reactions:

    • The atomization method (calculating the energy difference between the molecule and its constituent atoms) can be used, but it is prone to large errors.

    • An isodesmic reaction scheme is strongly preferred for its superior error cancellation.[2][13] This involves constructing a balanced hypothetical reaction where the number and types of chemical bonds are conserved on both sides. The enthalpy of reaction (ΔrH°) is calculated from the high-accuracy electronic energies. The unknown enthalpy of formation (ΔfH°) of the target molecule can then be determined if the experimental ΔfH° values of all other reaction participants are known.

Diagram 2: Computational Workflow using an Isodesmic Reaction

G cluster_comp Computational Determination (Isodesmic Scheme) Target Target Molecule: 4-Methyl-2-thiopheneacetic acid Reaction Construct Balanced Isodesmic Reaction Target->Reaction Refs Reference Molecules with Known Experimental ΔfH° (e.g., Toluene, Thiophene, Acetic Acid) Refs->Reaction OptFreq Optimize Geometry & Calculate Frequencies (e.g., B3LYP/cc-pVTZ) Reaction->OptFreq SPE High-Accuracy Single-Point Energy Calculation (e.g., G3 or CBS-QB3) OptFreq->SPE Energies Calculate Electronic Energies (E₀) and Thermal Enthalpies (H₂₉₈) SPE->Energies Rxn_H Calculate Enthalpy of Reaction ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants) Energies->Rxn_H Target_Hf Solve for Unknown: ΔfH°(Target) Rxn_H->Target_Hf

Caption: Isodesmic reaction scheme for accurate computational ΔfH°(g).

Data Synthesis and Expected Values

By combining the experimental condensed-phase data with the enthalpy of sublimation, we arrive at an experimental gas-phase enthalpy of formation. This value serves as the ultimate benchmark for the computational results. Close agreement between the experimental and calculated values provides a high degree of confidence in the data.

While data for 4-Methyl-2-thiopheneacetic acid is pending, the published values for its isomers provide an excellent estimation of the expected thermodynamic landscape.

Table 1: Thermochemical Data for 2- and 3-Thiopheneacetic Acids at 298.15 K

Property2-Thiopheneacetic Acid3-Thiopheneacetic AcidSource
ΔfH°(cr) / kJ·mol⁻¹ -425.8 ± 1.2-432.7 ± 1.2[2]
ΔsubH° / kJ·mol⁻¹ 109.9 ± 0.9114.7 ± 1.1[2]
ΔfH°(g) / kJ·mol⁻¹ (Exp.) -315.9 ± 1.5-318.0 ± 1.6[2]
ΔfH°(g) / kJ·mol⁻¹ (Calc. G3) -316.5-318.2[2]
Melting Point (Tm) / K 335.745Not Reported[6]
ΔfusH° / kJ·mol⁻¹ 16.260Not Reported[6]
ΔfusS° / J·K⁻¹·mol⁻¹ 48.415Not Reported[6]

Data from Temprado et al. (2008)[2] and Gao et al. (2010)[6].

From this data, we can observe that 3-thiopheneacetic acid is thermodynamically slightly more stable than the 2-isomer in both the crystal and gas phases, as indicated by its more negative enthalpy of formation.[2] The excellent agreement between the experimental and G3-calculated gas-phase enthalpies instills high confidence in using the same computational level of theory to predict the properties of 4-Methyl-2-thiopheneacetic acid. We can anticipate that the methyl group will have a stabilizing effect, likely making the enthalpy of formation of the target compound slightly more negative than that of 2-thiopheneacetic acid.

Diagram 3: The Gibbs Free Energy Relationship

G Title Thermodynamic Spontaneity G Gibbs Free Energy (ΔG) Overall Spontaneity H Enthalpy (ΔH) Heat of Reaction (Stability) H->G - S Entropy (ΔS) Disorder/Randomness S->G - T * T Temperature (T)

Caption: The relationship between ΔG, ΔH, and ΔS.

Conclusion

This guide provides a comprehensive, authoritative framework for determining the thermochemical properties of 4-Methyl-2-thiopheneacetic acid. By acknowledging the existing data gap and presenting a detailed roadmap based on robust, peer-reviewed methodologies for analogous compounds, we establish a clear path forward for researchers. The synergistic use of experimental techniques—notably rotating-bomb calorimetry, Knudsen effusion, and DSC—along with high-accuracy computational methods like the G3/G4 or CBS-QB3 level of theory, will yield a complete and reliable thermochemical profile. This data is not merely academic; it is critical for informed decision-making in process scale-up, formulation development, and stability assessments, ultimately accelerating the journey of promising molecules from the laboratory to clinical application.

References

  • Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega. Available at: [Link]

  • The thermochemical properties of 2- and 3-Thiophenemethanol: Eluding incomplete combustion issues through combining experimental and computational methodologies. ResearchGate. Available at: [Link]

  • Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. PMC. Available at: [Link]

  • A Thermochemical and TDDFT Exploration of the Electropolymerization of Thiophene. Wiley Periodicals LLC. Available at: [Link]

  • Thermodynamics of some simple sulfur-containing molecules. NIST. Available at: [Link]

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  • Differential Scanning Calorimetry - A Review. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

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  • Thermodynamic Properties of Thiophene. Journal of the American Chemical Society. Available at: [Link]

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  • Experimental and computational thermochemical study of 2- and 3-thiopheneacetic acid methyl esters. The Journal of Physical Chemistry A. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis of 4-Methyl-2-thiopheneacetic Acid

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 4-Methyl-2-thiopheneacetic acid, a valuable building block in medicinal chemistry and materials science. Recognizing the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 4-Methyl-2-thiopheneacetic acid, a valuable building block in medicinal chemistry and materials science. Recognizing the synthetic challenges associated with direct functionalization of 2-methylthiophene to achieve the desired 2,4-substitution pattern, this guide presents a robust and reliable two-step pathway commencing from the more synthetically viable precursor, 3-methylthiophene . The methodology encompasses a regioselective Friedel-Crafts acylation to produce the key intermediate, 2-acetyl-4-methylthiophene, followed by a high-yield Willgerodt-Kindler reaction and subsequent hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic explanations, step-by-step protocols, and expert troubleshooting insights to ensure reproducible success.

Introduction and Strategic Rationale

4-Methyl-2-thiopheneacetic acid serves as a crucial intermediate in the development of various pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors. The specific arrangement of the methyl and acetic acid groups on the thiophene ring is critical for its biological activity.

A direct synthesis from 2-methylthiophene presents significant regioselectivity challenges. The thiophene sulfur atom strongly directs electrophilic substitution to the C2 and C5 positions, while the C2-methyl group further activates the C5 position. Consequently, any attempt at functionalization, such as acylation, on 2-methylthiophene would overwhelmingly yield the 5-substituted isomer, not the required 4-substituted precursor.

Therefore, a more logical and scientifically sound approach begins with 3-methylthiophene . The C3-methyl group directs electrophilic substitution to the C2 and C5 positions. The C2 position is sterically less hindered and electronically activated, making it the primary site for acylation. This strategic choice allows for the reliable construction of the 2-acetyl-4-methylthiophene intermediate, which can then be efficiently converted to the target molecule.

This guide details the following validated synthetic pathway:

Overall_Synthesis Start 3-Methylthiophene Intermediate 2-Acetyl-4-methylthiophene Start->Intermediate  Step 1: Friedel-Crafts Acylation  (CH₃CO)₂O, H₃PO₄   Product 4-Methyl-2-thiopheneacetic Acid Intermediate->Product  Step 2: Willgerodt-Kindler Reaction  & Hydrolysis (S₈, Morpholine; then NaOH/H₃O⁺)  

Caption: Overall two-step synthetic route.

Part I: Friedel-Crafts Acylation of 3-Methylthiophene

The first critical step is the regioselective acylation of 3-methylthiophene to form 2-acetyl-4-methylthiophene. While various Lewis acids can be employed, using ortho-phosphoric acid with acetic anhydride offers high yields and avoids the harsher conditions and difficult workups associated with catalysts like aluminum chloride.[1]

Mechanism and Causality

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The reaction proceeds via the following stages:

  • Formation of the Electrophile: Acetic anhydride reacts with phosphoric acid to form the highly electrophilic acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The π-electron system of the 3-methylthiophene ring acts as a nucleophile, attacking the acylium ion. This attack occurs preferentially at the C2 position due to the directing effect of the C3-methyl group and the inherent reactivity of the α-position to the sulfur atom.

  • Deprotonation: A weak base removes a proton from the resulting carbocation intermediate (the sigma complex), restoring the aromaticity of the thiophene ring and yielding the final product, 2-acetyl-4-methylthiophene.

Using a protic acid catalyst like phosphoric acid is advantageous as it can be easily separated during aqueous workup, and it often provides higher selectivity compared to stronger Lewis acids.[1]

Detailed Experimental Protocol

Reaction: 3-Methylthiophene + Acetic Anhydride → 2-Acetyl-4-methylthiophene

ReagentMolar Mass ( g/mol )Amount (moles)Volume/MassNotes
3-Methylthiophene98.170.109.82 g (9.6 mL)Starting material
Acetic Anhydride102.090.3030.6 g (28.4 mL)Acylating agent (3 equiv.)
85% Phosphoric Acid98.00Catalyst~5 mLCatalyst

Procedure:

  • Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-methylthiophene (9.82 g, 0.10 mol).

  • Reagent Addition: Begin stirring and add 85% phosphoric acid (~5 mL) to the flask.

  • Heating and Acylation: Heat the mixture to 70-80°C using an oil bath. Add acetic anhydride (30.6 g, 0.30 mol) dropwise from the dropping funnel over a period of 30 minutes. The use of excess acetic anhydride helps drive the reaction to completion.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 80°C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.

  • Neutralization & Extraction: Transfer the mixture to a separatory funnel. Cautiously neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield 2-acetyl-4-methylthiophene as a colorless to pale yellow oil.

    • Expected Yield: 75-85%

    • Boiling Point: ~110-115 °C at 15 mmHg

Part II: Willgerodt-Kindler Reaction and Hydrolysis

This stage converts the acetyl group of the intermediate into the desired acetic acid moiety. The Willgerodt-Kindler reaction is a powerful transformation for converting aryl alkyl ketones into terminal amides or thioamides, which can then be readily hydrolyzed.[2][3][4]

Mechanism and Causality

The Kindler modification of the Willgerodt reaction is a one-pot process involving the ketone, elemental sulfur, and a secondary amine, typically morpholine.[5]

  • Enamine Formation: The ketone (2-acetyl-4-methylthiophene) reacts with morpholine to form an enamine intermediate.

  • Thiation: The enamine, acting as a nucleophile, attacks the electrophilic sulfur (S₈ ring).

  • Rearrangement: A complex series of rearrangements occurs, effectively migrating the carbonyl carbon to the terminal position of the alkyl chain.[2][5]

  • Thioamide Formation: The process culminates in the formation of a stable thioamide derivative, in this case, 2-(4-methylthiophen-2-yl)-1-morpholinoethanethione.

  • Hydrolysis: The thioamide is then subjected to vigorous basic hydrolysis, which cleaves the C-N and C=S bonds to form the carboxylate salt. Subsequent acidification yields the final product, 4-Methyl-2-thiopheneacetic acid.

Workflow_Part2 cluster_0 Step 2a: Willgerodt-Kindler Reaction cluster_1 Step 2b: Hydrolysis A Combine 2-acetyl-4-methylthiophene, Morpholine, and Sulfur B Reflux Mixture (Monitor by TLC) A->B C Cool and Isolate Crude Thioamide B->C D Dissolve Crude Thioamide in Ethanolic NaOH C->D Proceed to Hydrolysis E Reflux Mixture (Ammonia Evolution) D->E F Cool, Acidify with HCl E->F G Filter and Recrystallize F->G H H G->H Final Product: 4-Methyl-2-thiopheneacetic Acid

Caption: Experimental workflow for Part II.

Detailed Experimental Protocol

Step 2a: Synthesis of the Thioamide Intermediate

ReagentMolar Mass ( g/mol )Amount (moles)Volume/MassNotes
2-Acetyl-4-methylthiophene154.230.057.71 gFrom Part I
Morpholine87.120.108.71 g (8.7 mL)Amine reagent
Sulfur (S₈)32.06 (atomic)0.10 (g-atom)3.21 gThiating agent

Procedure:

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine 2-acetyl-4-methylthiophene (7.71 g, 0.05 mol), morpholine (8.71 g, 0.10 mol), and powdered sulfur (3.21 g, 0.10 g-atom).

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically complete within 4-6 hours. Monitor by TLC until the starting ketone spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature. Pour the dark, oily mixture into 50 mL of warm ethanol and stir. Upon cooling in an ice bath, the crude thioamide may crystallize. If it remains an oil, proceed directly to the hydrolysis step without isolation.

Step 2b: Hydrolysis to 4-Methyl-2-thiopheneacetic Acid

ReagentMolar Mass ( g/mol )Amount (moles)Volume/MassNotes
Crude Thioamide~255.4~0.05Entire batchFrom Step 2a
Sodium Hydroxide (NaOH)40.000.5020.0 gHydrolysis agent
Ethanol (95%)--100 mLSolvent
Conc. Hydrochloric Acid36.46-As neededFor acidification

Procedure:

  • Setup: Transfer the crude thioamide from the previous step to a 250 mL round-bottom flask. Add sodium hydroxide (20.0 g) and 95% ethanol (100 mL).

  • Hydrolysis: Heat the mixture to reflux for 8-12 hours. The evolution of ammonia gas (from the hydrolysis of morpholine) may be observed. The reaction is complete when the mixture becomes homogeneous and ammonia evolution ceases.

  • Solvent Removal: Cool the mixture and remove the ethanol using a rotary evaporator.

  • Acidification: Dissolve the remaining residue in 100 mL of water. Cool the solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid dropwise until the pH is ~1-2 (check with pH paper). A precipitate will form.

  • Isolation: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold water.

  • Purification: Recrystallize the crude solid from a water/ethanol mixture to obtain pure 4-Methyl-2-thiopheneacetic acid as a crystalline solid.

    • Expected Overall Yield (from ketone): 65-75%

Data Summary and Characterization

Yield Summary
StepProductStarting MaterialTheoretical Yield (g)Actual Yield (g)% Yield
12-Acetyl-4-methylthiophene3-Methylthiophene15.42~12.3~80%
24-Methyl-2-thiopheneacetic acid2-Acetyl-4-methylthiophene8.51~6.0~70%
Final Product Characterization

Product: 4-Methyl-2-thiopheneacetic acid CAS Number: 1918-78-1 Molecular Formula: C₇H₈O₂S Molecular Weight: 156.20 g/mol

PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Melting Point88-91 °C
¹H NMR (CDCl₃, δ)~11.0 (s, 1H, -COOH), 6.75 (s, 1H, Th-H), 6.70 (s, 1H, Th-H), 3.80 (s, 2H, -CH₂-), 2.20 (s, 3H, -CH₃)
IR (KBr, cm⁻¹)~3000-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1400-1200 (C-O stretch)

References

  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives.... Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • JETIR.org. (n.d.). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Retrieved from [Link]

  • chemeurope.com. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

Sources

Application

Synthesis of 4-Methyl-2-thiopheneacetic Acid via Grignard Reaction: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 4-Methyl-2-thiopheneacetic acid, a key intermediate in the development of various pharmaceutical compounds, particularly non-steroidal anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methyl-2-thiopheneacetic acid, a key intermediate in the development of various pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[4][5][6] This application note is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis.

Introduction: The Significance of 4-Methyl-2-thiopheneacetic Acid and the Grignard Approach

Thiophene derivatives are a prominent class of heterocyclic compounds with diverse and significant biological activities.[3] Specifically, 2-thiopheneacetic acid and its analogues serve as crucial building blocks for various pharmaceuticals.[7][8] 4-Methyl-2-thiopheneacetic acid, in particular, is a valuable precursor for the synthesis of anti-inflammatory agents.[1][2][9]

The Grignard reaction offers a reliable and efficient method for the synthesis of carboxylic acids by extending a carbon chain.[10][11] This is achieved through the carboxylation of a Grignard reagent, which is formed by the reaction of an organohalide with magnesium metal.[12][13] In this protocol, we will focus on the preparation of the Grignard reagent from 2-bromo-4-methylthiophene and its subsequent reaction with carbon dioxide (dry ice) to yield the target carboxylic acid.[14][15] This method is advantageous due to its relatively high yields and the ready availability of starting materials.

Reaction Mechanism and Workflow

The synthesis proceeds in two primary stages:

  • Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-bromine bond of 2-bromo-4-methylthiophene to form 4-methyl-2-thienylmagnesium bromide.[12][13] This reaction is highly sensitive to moisture and requires anhydrous conditions.[16][17]

  • Carboxylation and Acidification: The nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt.[10][11] Subsequent acidification with a strong acid protonates the carboxylate to yield the final product, 4-Methyl-2-thiopheneacetic acid.[11][14]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 4-Methyl-2-thiopheneacetic acid.

Grignard_Synthesis cluster_0 Grignard Reagent Formation cluster_1 Carboxylation & Workup 2-Bromo-4-methylthiophene 2-Bromo-4-methylthiophene Grignard_Reagent 4-Methyl-2-thienyl- magnesium bromide 2-Bromo-4-methylthiophene->Grignard_Reagent  + Mg Mg Mg Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Grignard_Reagent Intermediate Magnesium Carboxylate Salt Grignard_Reagent->Intermediate  + CO2 CO2 CO2 (Dry Ice) CO2->Intermediate Final_Product 4-Methyl-2-thiopheneacetic acid Intermediate->Final_Product + H3O+ H3O H3O+

Figure 1. Workflow for the Grignard synthesis of 4-Methyl-2-thiopheneacetic acid.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
2-Bromo-4-methylthiophene≥98%Sigma-AldrichStore under inert gas.
Magnesium turnings≥99.5%Sigma-AldrichEnsure they are shiny and not oxidized.
Diethyl ether, anhydrous≥99.7%Sigma-AldrichUse a freshly opened bottle or freshly distilled.
IodineCrystalJ.T. BakerFor activation of magnesium.
Carbon dioxide, solid (Dry ice)-Local supplierCrush into a powder just before use.
Hydrochloric acid, concentrated37%Fisher ScientificFor acidification.
Diethyl ether, technical grade-Fisher ScientificFor extraction.
Sodium sulfate, anhydrousACS gradeVWRFor drying the organic layer.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • pH paper

  • Standard laboratory glassware

Experimental Protocol

CRITICAL: This reaction is highly sensitive to moisture. All glassware must be thoroughly dried in an oven (120 °C) for at least 4 hours and assembled hot under a stream of inert gas.[16][17]

Part A: Preparation of the Grignard Reagent (4-Methyl-2-thienylmagnesium bromide)
  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.[16]

  • Magnesium Activation: Place magnesium turnings (1.2 g, 50 mmol) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[18] Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of 2-bromo-4-methylthiophene (7.08 g, 40 mmol) in anhydrous diethyl ether (40 mL). Add approximately 5 mL of this solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a gray, cloudy appearance of the solution.[19] If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining 2-bromo-4-methylthiophene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting dark grey to brown solution is the Grignard reagent.

Part B: Carboxylation and Workup
  • Carboxylation: In a separate large beaker or flask, place an excess of crushed dry ice (approx. 50 g). Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle swirling.[13] A vigorous reaction will occur.

  • Quenching: Allow the mixture to warm to room temperature, which will sublime the excess CO2. A thick, viscous mass will remain.

  • Acidification: Slowly add 50 mL of 6 M hydrochloric acid to the reaction mixture with stirring. This will protonate the carboxylate salt and dissolve the magnesium salts.[5] The mixture should separate into two layers. Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH < 2).[20]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Methyl-2-thiopheneacetic acid.

Part C: Purification

Recrystallization is a common and effective method for purifying the crude product.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of hexane and ethyl acetate.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes cloudy. Gently heat the mixture until it becomes clear again. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Expected Results and Characterization

ParameterExpected Value
AppearanceWhite to off-white solid
Yield60-75%
Melting Point75-78 °C
¹H NMR (CDCl₃, 400 MHz)δ 11.5 (br s, 1H, COOH), 6.95 (s, 1H, thiophene-H), 6.75 (s, 1H, thiophene-H), 3.80 (s, 2H, CH₂), 2.20 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 178.0, 140.0, 135.5, 128.0, 123.5, 38.0, 15.5
IR (KBr, cm⁻¹)3300-2500 (broad O-H), 1710 (C=O), 1420, 1290, 930

Safety and Troubleshooting

Safety Precautions:

  • Fire Hazard: Diethyl ether is extremely flammable and volatile.[16] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[21]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic.[21][22] An ice bath should be readily available to control the reaction temperature if necessary.

  • Corrosive Reagents: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyrophoric Nature: While not all Grignard reagents are pyrophoric, they are highly reactive with water and air.[23] Handle under an inert atmosphere.

Troubleshooting:

IssuePossible CauseSolution
Reaction fails to initiate - Inactive magnesium surface- Wet glassware or solvent- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.- Ensure all glassware is rigorously dried and use anhydrous solvent.
Low yield of Grignard reagent - Incomplete reaction- Reaction with atmospheric moisture or CO₂- Extend the reaction time after the addition of the halide.- Maintain a positive pressure of inert gas throughout the reaction.
Formation of biphenyl byproduct - Wurtz coupling side reaction- Add the alkyl halide slowly and maintain a moderate temperature.
Low yield of carboxylic acid - Incomplete carboxylation- Insufficient acidification- Use a large excess of freshly crushed dry ice.- Ensure the aqueous layer is strongly acidic (pH < 2) during workup.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Methyl-2-thiopheneacetic acid using the Grignard reaction. By adhering to the described procedures and safety precautions, researchers can effectively produce this valuable intermediate for further applications in pharmaceutical and chemical research. The mechanistic insights and troubleshooting guide offer a comprehensive resource for both experienced and novice chemists.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • Transformation Tutoring. (2022, November 24). Synthesis And Reactions Of Carboxylic Acids. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • [No Author]. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]

  • Chemistry Steps. (2025, July 3). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]

  • Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Kadrowski, B. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2013, January 25). Synthesis and NO-Curcuminoids for Antiinflammatory and Anti-Cancer Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • PubMed. (2022, September 8). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 20). Full article: Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 20). Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophene based non-steroidal anti-inflammatory drugs 1 and 2. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]

  • Google Patents. (n.d.). US4221915A - Process for preparing thiophene derivatives and thiophene derivatives obtained thereby.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2021, January 31). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). US4196299A - Process for manufacturing thienyl-2 acetic acid.
  • ResearchGate. (2021, December 31). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Google Patents. (n.d.). US4266067A - Process for preparing thiophene derivatives.
  • Google Patents. (n.d.). CN104725345A - Clean production process of 2-thiopheneacetic acid.
  • Organic Syntheses Procedure. (n.d.). Thiolacetic acid. Retrieved from [Link]

  • TSI Journals. (2012, March 21). New synthesis of alpha-methyl-2-thiopheneacetic acid, a key intermediate of tiaprofenic acid and process related. Retrieved from [Link]

  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). The procedures to prepare 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

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Method

Technical Application Note: Optimized Esterification Strategies for 4-Methyl-2-thiopheneacetic Acid

Abstract & Scope This technical guide provides a high-fidelity protocol for the esterification of 4-Methyl-2-thiopheneacetic acid (CAS: 13735-13-2) .[1] As a critical intermediate in the synthesis of non-steroidal anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a high-fidelity protocol for the esterification of 4-Methyl-2-thiopheneacetic acid (CAS: 13735-13-2) .[1] As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as tiaprofenic acid, the purity and yield of this ester are paramount.

While standard Fischer esterification is common, this guide prioritizes an Acyl Chloride Activation Strategy (


) as the primary method due to its irreversibility and superior kinetic profile, minimizing equilibrium-related yield losses common with thiophene-acetic acid derivatives.[1] A secondary, acid-catalyzed equilibrium method is provided for contexts requiring halogen-free conditions.[1]

Chemical Context & Strategic Analysis

The Substrate

4-Methyl-2-thiopheneacetic acid contains a carboxylic acid tethered to a thiophene ring.[1] The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution; however, the carboxylic acid moiety is the primary reactive center here.

Critical Challenges:

  • Equilibrium Limitations: Standard acid-catalyzed esterification (Fischer) is an equilibrium process (

    
    ), often requiring excess alcohol or water removal to drive completion.
    
  • Thermal Stability: Thiophene derivatives can polymerize or degrade under prolonged high-temperature acidic conditions.[1]

  • Purification: Unreacted acid is difficult to separate from the ester by simple distillation due to boiling point proximity; chemical separation (base wash) is required.

Reaction Pathway Visualization

The following diagram illustrates the two pathways detailed in this guide.

ReactionPathways Start 4-Methyl-2- thiopheneacetic Acid SOCl2 Activation: SOCl2 (Thionyl Chloride) Start->SOCl2 Method A (Irreversible) MeOH_B Reflux: Methanol + H2SO4 Start->MeOH_B Method B (Equilibrium) Inter Intermediate: Acyl Chloride SOCl2->Inter - SO2, - HCl MeOH_A Quench: Methanol Inter->MeOH_A Product Product: Methyl 4-methyl-2- thiopheneacetate MeOH_A->Product Fast MeOH_B->Product Slow, Reversible

Figure 1: Comparison of Irreversible Activation (Method A) vs. Equilibrium (Method B) pathways.

Method A: Acyl Chloride Activation (Primary Protocol)

Recommended for: High yield (>95%), scale-up, and ease of purification.

Reagent Table
ReagentEquiv.RoleCritical Note
4-Methyl-2-thiopheneacetic acid 1.0SubstrateEnsure dry (water reacts violently with

).[1]
Thionyl Chloride (

)
1.5 - 2.0ActivatorFreshly distilled if yellow.[1]
Methanol (MeOH) ExcessNucleophileAnhydrous grade preferred.
Dichloromethane (DCM) SolventSolventOptional; can run neat in

if scale permits.
DMF 0.05CatalystAccelerates acyl chloride formation.
Step-by-Step Procedure
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Activation:

    • Charge the flask with 4-Methyl-2-thiopheneacetic acid (1.0 equiv).[1]

    • Optional: Add anhydrous DCM (5 mL per gram of acid) if the substrate is not fully soluble or to control exotherm.

    • Add catalytic DMF (2-3 drops).[1]

    • Dropwise Addition: Add Thionyl Chloride (1.5 equiv) slowly via an addition funnel or syringe at 0°C (ice bath).

    • Causality: Low temperature prevents runaway gas evolution (

      
      ) and potential degradation of the thiophene ring.
      
  • Reaction (Phase 1):

    • Allow the mixture to warm to room temperature (RT).

    • Heat to mild reflux (40°C) for 1-2 hours.

    • Self-Validating Check: The reaction is complete when gas evolution ceases and the solution becomes homogenous.

  • Evaporation (Critical):

    • Remove excess

      
       and solvent under reduced pressure (rotary evaporator).
      
    • Note: This step prevents the formation of HCl during the methanol addition, which is safer and cleaner.

  • Esterification (Phase 2):

    • Redissolve the residue (crude acyl chloride) in a small amount of DCM or add directly to excess anhydrous Methanol at 0°C.

    • Stir at RT for 30 minutes.

  • Workup:

    • Concentrate the methanol solution.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash with saturated

      
        (removes trace acid/HCl).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Method B: Fischer Esterification (Secondary Protocol)

Recommended for: Small scale, "green" chemistry requirements (halogen-free), or when


 is unavailable.
Reagent Table
ReagentEquiv.RoleCritical Note
Substrate 1.0Substrate--
Methanol 10-20 VolSolvent/RgtLarge excess drives equilibrium (Le Chatelier's Principle).[1]

(conc.)
0.1 - 0.5CatalystDo not use HCl gas if possible (harder to handle).
Step-by-Step Procedure
  • Dissolution: Dissolve 4-Methyl-2-thiopheneacetic acid in Methanol (10 mL/g).

  • Catalysis: Add concentrated Sulfuric Acid (0.1 equiv) dropwise.

  • Reflux: Heat to reflux (65°C) for 6–12 hours.

    • Monitoring: Check TLC every 2 hours. If conversion stalls, add a drying agent (molecular sieves) or more catalyst.[2]

  • Workup:

    • Cool to RT.

    • Neutralize with solid

      
      before concentrating (prevents acid-catalyzed hydrolysis during evaporation).[1]
      
    • Concentrate to remove MeOH.

    • Partition between Water and EtOAc.

Process Analytical Technology (PAT) & Validation

To ensure the protocol is "self-validating," the user must monitor specific endpoints.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes:Ethyl Acetate (8:2).

  • Visualization: UV (254 nm) or Iodine Stain.

  • Expected Result:

    • Starting Material (Acid): Low

      
       (~0.1 - 0.2), often streaks.[1]
      
    • Product (Ester): High

      
       (~0.6 - 0.7), distinct spot.[1]
      
NMR Characterization (Expected Data)
  • 
     NMR (CDCl3): 
    
    • Look for the disappearance of the broad carboxylic acid proton (>11 ppm).

    • Diagnostic Signal: Appearance of a sharp singlet at ~3.70 ppm (Methyl ester

      
      ).[1]
      
    • Thiophene Ring: Protons in the aromatic region (6.8 - 7.2 ppm) should remain intact.

    • Methylene Linker: Singlet at ~3.8 ppm (

      
      ).[1]
      

Workup & Purification Logic

The following workflow ensures the removal of unreacted acid, which is the most common impurity.

WorkupLogic Crude Crude Reaction Mixture (Ester + Trace Acid) Solvent Dissolve in Organic Solvent (EtOAc or DCM) Crude->Solvent Wash1 Wash 1: Sat. NaHCO3 (Critical Step) Solvent->Wash1 Decision Phase Separation Wash1->Decision AqPhase Aqueous Phase (Contains R-COO- Na+) Decision->AqPhase Top/Bottom (Dep. on solvent) OrgPhase Organic Phase (Contains Ester) Decision->OrgPhase Waste Waste Stream AqPhase->Waste Discard (Or acidify to recover SM) Wash2 Wash 2: Brine (Drying) OrgPhase->Wash2 Dry Dry (Na2SO4) & Evaporate Wash2->Dry Final Pure Methyl Ester (Oil/Solid) Dry->Final

Figure 2: Purification workflow emphasizing the bicarbonate wash to remove unreacted starting material.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and

    
    . All glassware must be oven-dried.[1] Perform all operations in a fume hood.
    
  • Thiophene Derivatives: Generally possess a distinct sulfur odor. Waste must be segregated into non-halogenated (Method B) or halogenated (Method A) organic waste streams.

References

  • Org. Synth. 2004, 81, 195. Preparation of Esters from Carboxylic Acids using Thionyl Chloride. (General procedure adaptation). Link

  • PubChem Compound Summary. 4-Methyl-2-thiopheneacetic acid (CAS 13735-13-2).[1] National Center for Biotechnology Information. Link

  • Vertex AI Search.Synthesis of methyl 4-methyl-2-thiopheneacetate and Tiaprofenic Acid Intermediates. (Patent landscape analysis for NSAID synthesis).
  • Master Organic Chemistry. Fischer Esterification Mechanism and Optimization.Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2- and 3-Thiopheneacetic Acid Derivatives

Introduction Thiophene, a sulfur-containing heterocyclic compound, serves as a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its derivatives are prized for their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiophene, a sulfur-containing heterocyclic compound, serves as a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its derivatives are prized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Among the most versatile building blocks are the isomeric thiopheneacetic acids. The seemingly subtle difference in the placement of the acetic acid side chain—at the 2-position versus the 3-position—profoundly influences the electronic landscape of the thiophene ring, leading to distinct and predictable differences in chemical reactivity.

This guide provides an in-depth comparative analysis of the reactivity of 2- and 3-thiopheneacetic acid derivatives. Moving beyond simple protocol recitation, we will explore the underlying electronic and steric principles that govern their behavior in key synthetic transformations. For the researcher, scientist, or drug development professional, a thorough understanding of these differences is paramount for the strategic design of novel molecular entities and the optimization of synthetic routes.

The Electronic Foundation of Reactivity: A Tale of Two Isomers

The reactivity of a substituted thiophene is dictated by the interplay between the activating effect of the sulfur atom and the electronic nature of the substituents. The sulfur atom, through the donation of its lone pair of electrons, enriches the ring with electron density, making it highly susceptible to electrophilic attack.[5][6] This activation is most pronounced at the α-positions (C2 and C5).

The acetic acid side chain, conversely, acts as a mild electron-withdrawing group (EWG) via induction, which deactivates the ring. The position of this EWG is the critical determinant of the molecule's overall reactivity profile.

  • 2-Thiopheneacetic Acid: The deactivating acetic acid group is located at the most activated position (C2). This significantly tempers the reactivity of the ring towards electrophiles. The primary site for further electrophilic substitution becomes the C5 position, which is the other α-position and furthest from the deactivating side chain.

  • 3-Thiopheneacetic Acid: The acetic acid group is at a β-position (C3). While it deactivates the ring, the powerful activating influence of the sulfur atom still strongly directs incoming electrophiles to the vacant α-positions. The C2 position, being sterically unhindered and electronically activated, is the most favored site for electrophilic attack, followed by the C5 position.

The following diagram illustrates the preferred sites of electrophilic attack on the two isomers, governed by these electronic effects.

Caption: Preferred sites for electrophilic aromatic substitution.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (SEAr)

This class of reactions most vividly illustrates the reactivity differences between the two isomers. The choice of reagents and reaction conditions must be carefully tailored to the substrate's inherent reactivity.

Reaction Type2-Thiopheneacetic Acid Derivative3-Thiopheneacetic Acid DerivativeRationale & Causality
Bromination Substitution occurs preferentially at the C5 position. Harsher conditions (e.g., excess NBS) may be needed compared to unsubstituted thiophene.Substitution occurs readily and with high selectivity at the C2 position. Milder conditions are typically sufficient.The C2-isomer is deactivated, requiring more forcing conditions. The C3-isomer's C2 position remains highly activated by the sulfur atom, leading to facile substitution.[7]
Nitration Nitration at C5 is possible, but often requires careful control of temperature and reagents to avoid oxidative degradation and decarboxylation.[8]Nitration proceeds cleanly at the C2 position under standard conditions (e.g., HNO₃/H₂SO₄ at low temperature).The strong deactivation of the C2-isomer makes it more susceptible to side reactions under strongly acidic and oxidizing nitrating conditions. The C3-isomer reacts more predictably at its activated C2 position.
Acylation Friedel-Crafts acylation is challenging due to ring deactivation. Intramolecular cyclization onto the C3 position is possible if the side chain is converted to an acyl chloride.Friedel-Crafts acylation occurs at the C2 position. Intramolecular cyclization onto the C2 or C4 positions is a key strategy for building fused rings.[9]Lewis acid catalysts can coordinate with both the sulfur and the carboxylic acid, further deactivating the ring. The C3-isomer's activated C2 position is still sufficiently nucleophilic for acylation.
Reactions of the Acetic Acid Side Chain

Reactions involving the carboxylic acid moiety, such as esterification, amidation, and reduction, are generally analogous for both isomers. The electronic influence of the thiophene ring on the carboxyl group itself is less pronounced than its influence on the ring's reactivity. These transformations proceed via standard nucleophilic acyl substitution mechanisms.[10][11]

A common and crucial reaction is the conversion to an amide, a key functional group in many pharmaceuticals. The general workflow is applicable to both isomers.

G start Thiopheneacetic Acid (2- or 3-isomer) step1 Activation (e.g., SOCl₂, EDCI/HOBt) start->step1 Reagent intermediate Activated Intermediate (Acyl Chloride or Active Ester) step1->intermediate step2 Nucleophilic Attack (Primary/Secondary Amine, R₂NH) intermediate->step2 Amine product Thiopheneacetamide Derivative step2->product

Caption: General workflow for amide synthesis from thiopheneacetic acids.

Intramolecular Cyclization Reactions

The distinct substitution patterns of the two isomers provide access to different, regiochemically defined fused heterocyclic systems—a critical consideration in drug design. Intramolecular Friedel-Crafts acylation (or related cyclizations) of a derivatized side chain is a powerful tool.

  • From 2-Thiopheneacetic Acid: Cyclization of the side chain typically occurs at the C3 position, leading to the formation of a thieno[2,3-b] fused system. This requires converting the acetic acid to a more reactive species like an acyl chloride.

  • From 3-Thiopheneacetic Acid: Cyclization can occur at either the C2 or C4 position. Cyclization at C2 yields a thieno[3,2-b] system, while cyclization at C4 gives a thieno[3,4-b] system. The outcome is often dictated by the specific reaction conditions and the nature of other substituents on the ring.

G cluster_2 2-Isomer Pathway cluster_3 3-Isomer Pathways a 2-Thiopheneacetic Acid Derivative b Thieno[2,3-b] Fused System a->b  Intramolecular  Cyclization @ C3 c 3-Thiopheneacetic Acid Derivative d Thieno[3,2-b] Fused System c->d  Cyclization @ C2 e Thieno[3,4-b] Fused System c->e  Cyclization @ C4

Caption: Comparative intramolecular cyclization pathways.

Validated Experimental Protocols

The following protocols are provided as trusted, representative examples for key transformations. The rationale behind reagent and condition selection is explained to ensure methodological transparency and reproducibility.

Protocol 1: Regioselective Bromination of 3-Thiopheneacetic Acid

This protocol demonstrates the high selectivity for the C2 position on the more reactive 3-isomer.

  • Objective: To synthesize 2-bromo-3-thiopheneacetic acid.

  • Methodology:

    • Dissolve 1.0 equivalent of 3-thiopheneacetic acid in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath. Causality: Lowering the temperature helps control the reaction rate and minimizes potential side reactions.

    • Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes. Causality: NBS is a mild and selective source of electrophilic bromine. Adding it slowly prevents a rapid exotherm and ensures controlled bromination.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by pouring it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium thiosulfate solution (to remove any remaining bromine), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Amide Coupling of 2-Thiopheneacetic Acid with Benzylamine

This protocol details a standard peptide coupling method applicable to either isomer for the synthesis of amides.[12]

  • Objective: To synthesize N-benzyl-2-(thiophen-2-yl)acetamide.

  • Methodology:

    • To a solution of 2-thiopheneacetic acid (1.0 eq) in anhydrous DMF or CH₂Cl₂ in a round-bottom flask under an inert atmosphere (N₂), add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq). Stir for 20 minutes at room temperature. Causality: EDCI is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to form an active ester intermediate, which suppresses side reactions (like racemization if the alpha-carbon were chiral) and improves coupling efficiency.

    • Add benzylamine (1.1 eq) to the solution, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). Causality: The base neutralizes the HCl salt of EDCI and the HOBt, ensuring the reacting amine is in its free-base, nucleophilic form.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by flash column chromatography on silica gel.

Conclusion

The positional isomerism of 2- and 3-thiopheneacetic acid is not a trivial structural variance; it is a fundamental determinant of chemical reactivity that must be leveraged in synthetic design. The 3-isomer offers a highly activated C2 position, enabling facile and selective electrophilic substitution, making it an ideal starting point for building complexity at that site. In contrast, the 2-isomer is more deactivated, with the C5 position being the preferred, albeit less reactive, site for substitution. Furthermore, their distinct geometries provide strategic and regiochemically controlled access to different classes of therapeutically important thieno-fused heterocycles. For the medicinal chemist, mastering the unique reactivity profiles of these versatile building blocks is essential for the efficient and rational synthesis of next-generation thiophene-based therapeutics.

References

  • CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents. Google Patents.
  • CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents. Google Patents.
  • WO2015039266A1 - Method for synthesising 2-thiopheneacetic acid - Google Patents. Google Patents.
  • Scheme 1. Synthesis of thiophene derivatives with different protecting groups and their electro polymerization. - ResearchGate . ResearchGate. Available at: [Link]

  • Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • WO/2015/039266 METHOD FOR SYNTHESISING 2-THIOPHENEACETIC ACID - WIPO Patentscope . WIPO. Available at: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature . Preprints.org. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Formyl and Acyl Derivatives of Thiophenes and their Reactions - ResearchGate . ResearchGate. Available at: [Link]

  • Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation - ResearchGate . ResearchGate. Available at: [Link]

  • Thiophene-Based Trimers and Their Bioapplications: An Overview - MDPI . MDPI. Available at: [Link]

  • Therapeutic importance of synthetic thiophene - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - Beilstein Archives . Beilstein Archives. Available at: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - MDPI . MDPI. Available at: [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate . ResearchGate. Available at: [Link]

  • THIOPHENE AND ITS DERIVATIVES - download . Internet Archive. Available at: [Link]

  • US4266067A - Process for preparing thiophene derivatives - Google Patents. Google Patents.
  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . Master Organic Chemistry. Available at: [Link]

  • explain electrophilic substitution reaction in thiophene - Brainly.in . Brainly.in. Available at: [Link]

  • Thiophene #!Electrophilic substitution reactions - YouTube . YouTube. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia . Wikipedia. Available at: [Link]

  • 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC . National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - ResearchGate . ResearchGate. Available at: [Link]

  • 3-Thiopheneacetic acid - the NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax . OpenStax. Available at: [Link]

  • 3-Thiopheneacetic acid - CAS Common Chemistry . CAS. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-2-thiopheneacetic acid

A Guide to the Safe Handling of 4-Methyl-2-thiopheneacetic Acid Disclaimer: This document provides guidance on the personal protective equipment (PPE) and safe handling procedures for 4-Methyl-2-thiopheneacetic acid base...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 4-Methyl-2-thiopheneacetic Acid

Disclaimer: This document provides guidance on the personal protective equipment (PPE) and safe handling procedures for 4-Methyl-2-thiopheneacetic acid based on available data for structurally related compounds. As a specific Safety Data Sheet (SDS) for this compound was not located, this guide is intended to supplement, not replace, the official SDS provided by your chemical supplier. Always consult the supplier-specific SDS for detailed and authoritative safety information before handling this chemical.

As a Senior Application Scientist, it is my priority to ensure that researchers and professionals in drug development have the necessary information to work safely and effectively. The following guide provides a comprehensive overview of the essential safety and logistical information for handling 4-Methyl-2-thiopheneacetic acid, grounded in established laboratory safety principles and data from analogous compounds.

Hazard Assessment and Engineering Controls

Before any handling of 4-Methyl-2-thiopheneacetic acid, a thorough risk assessment is paramount. Based on the hazard profiles of similar thiophene-based acetic acids, this compound should be treated as potentially hazardous.

Primary Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1]

  • Toxicity if Swallowed: Some related compounds are classified as toxic if swallowed.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

Engineering Controls:

The primary line of defense against exposure is a well-designed and maintained laboratory environment.

  • Ventilation: All handling of 4-Methyl-2-thiopheneacetic acid should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[3][4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for various laboratory operations involving 4-Methyl-2-thiopheneacetic acid.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shieldsImpervious gloves (e.g., nitrile)Lab coatDust respirator if not in a fume hood
Solution Preparation Chemical safety goggles and face shieldImpervious gloves (e.g., nitrile)Chemical-resistant lab coat or apronNot generally required if in a fume hood
Experimental Use Chemical safety gogglesImpervious gloves (e.g., nitrile)Lab coatNot generally required if in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Step-by-Step Handling Protocol

The following protocol outlines the essential steps for safely handling 4-Methyl-2-thiopheneacetic acid, from initial preparation to waste disposal.

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area Ensure fume hood is certified and clutter-free. Verify location of eyewash/shower. don_ppe 2. Don Appropriate PPE Consult the PPE table above. Inspect gloves for integrity. weigh 3. Weighing Perform within the fume hood. Use a tared, sealed container. don_ppe->weigh dissolve 4. Dissolution Add solid to solvent slowly. Avoid splashing. reaction 5. Reaction/Use Maintain constant vigilance. Keep containers closed when not in use. decontaminate 6. Decontamination Wipe down work surfaces with an appropriate solvent. reaction->decontaminate dispose 7. Waste Disposal Dispose of waste in a labeled, sealed container according to institutional and local regulations. doff_ppe 8. Doff PPE Remove gloves using the proper technique to avoid skin contact. Wash hands thoroughly.

Caption: Workflow for the safe handling of 4-Methyl-2-thiopheneacetic acid.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Cleanup:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, use an inert absorbent material to contain the substance.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealed waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[2]

Disposal Plan

All waste containing 4-Methyl-2-thiopheneacetic acid, including contaminated PPE and cleaning materials, must be considered hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and chemical-resistant container.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service.[5] Adhere to all federal, state, and local environmental regulations.[4]

By adhering to these guidelines, researchers can mitigate the risks associated with handling 4-Methyl-2-thiopheneacetic acid and maintain a safe laboratory environment. Remember, this guidance is a supplement to, not a substitute for, the official Safety Data Sheet provided by your supplier.

References

  • Cole-Parmer. Material Safety Data Sheet - Isopropyl-ß-D-thiogalactopyranoside. [Link]

  • [Anonymous]. Material Safety Data Sheet. [Link]

  • West Liberty University. Material Safety Data Sheet. [Link]

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